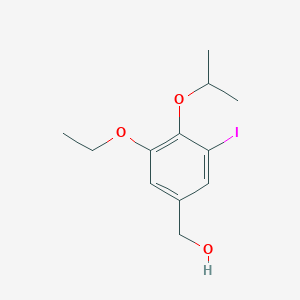![molecular formula C21H22N4O4 B426179 (5E)-1-ETHYL-5-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B426179.png)
(5E)-1-ETHYL-5-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-5-{[1-(2-oxo-2-pyrrolidinylethyl)indol-3-yl]methylene}-1,3-dihydropyrimidine-2,4,6-trione is a complex organic compound that belongs to the class of indole derivatives.
Méthodes De Préparation
The synthesis of 1-Ethyl-5-{[1-(2-oxo-2-pyrrolidinylethyl)indol-3-yl]methylene}-1,3-dihydropyrimidine-2,4,6-trione involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol . This reaction yields the tricyclic indole derivative, which can then be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production .
Analyse Des Réactions Chimiques
1-Ethyl-5-{[1-(2-oxo-2-pyrrolidinylethyl)indol-3-yl]methylene}-1,3-dihydropyrimidine-2,4,6-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, phthalic anhydride, and malononitrile . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine hydrate and phthalic anhydride can yield phthalhydrazide derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antiviral, anti-inflammatory, and anticancer agent . Its diverse biological activities make it a valuable compound for drug discovery and development. Additionally, it is used in the study of molecular mechanisms and pathways involved in various diseases .
Mécanisme D'action
The mechanism of action of 1-Ethyl-5-{[1-(2-oxo-2-pyrrolidinylethyl)indol-3-yl]methylene}-1,3-dihydropyrimidine-2,4,6-trione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by inhibiting key enzymes involved in disease progression or by activating specific receptors that trigger beneficial cellular responses .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Ethyl-5-{[1-(2-oxo-2-pyrrolidinylethyl)indol-3-yl]methylene}-1,3-dihydropyrimidine-2,4,6-trione include other indole derivatives such as indole-3-acetic acid and various indole-2-carboxylate derivatives . These compounds share a common indole nucleus but differ in their substituents and overall structure. The uniqueness of 1-Ethyl-5-{[1-(2-oxo-2-pyrrolidinylethyl)indol-3-yl]methylene}-1,3-dihydropyrimidine-2,4,6-trione lies in its specific combination of functional groups, which confer distinct biological activities and chemical properties .
Propriétés
Formule moléculaire |
C21H22N4O4 |
|---|---|
Poids moléculaire |
394.4g/mol |
Nom IUPAC |
(5E)-1-ethyl-5-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H22N4O4/c1-2-25-20(28)16(19(27)22-21(25)29)11-14-12-24(17-8-4-3-7-15(14)17)13-18(26)23-9-5-6-10-23/h3-4,7-8,11-12H,2,5-6,9-10,13H2,1H3,(H,22,27,29)/b16-11+ |
Clé InChI |
LPDBIOGPMUQNLY-LFIBNONCSA-N |
SMILES |
CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)C(=O)NC1=O |
SMILES isomérique |
CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)/C(=O)NC1=O |
SMILES canonique |
CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)C(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-furylmethyl)-2-{3-[(3-methyl-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B426100.png)
![{4-[(1-(3-methoxy-4-propoxybenzyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B426101.png)
![[1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol](/img/structure/B426104.png)
![5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B426105.png)
![N-[(5-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)methyl]-N-(2-cyanoethyl)methanesulfonamide](/img/structure/B426108.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B426110.png)
![3-(4-chlorophenyl)-1-methyl-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxo-4-imidazolidinone](/img/structure/B426111.png)

![(5E)-5-{[5-(azepan-1-yl)furan-2-yl]methylidene}-1-(2,4-dimethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B426113.png)
![3-Allyl-5-{[5-(3-bromophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B426114.png)
![N-(2-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B426115.png)
![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B426117.png)
